molecular formula C17H10N2O3S B3389743 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 937597-62-1

3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3389743
CAS No.: 937597-62-1
M. Wt: 322.3 g/mol
InChI Key: NGIWJFWRTBWGSQ-UHFFFAOYSA-N
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Description

3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring, with phenyl and thiophene substituents. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the phenyl and thiophene groups. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S/c20-17(21)11-9-12(13-7-4-8-23-13)18-16-14(11)15(19-22-16)10-5-2-1-3-6-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIWJFWRTBWGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901172099
Record name 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937597-62-1
Record name 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937597-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
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3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
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3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

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